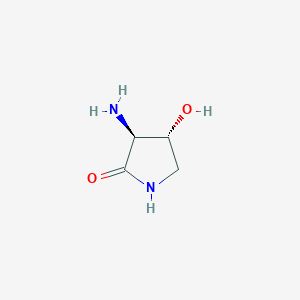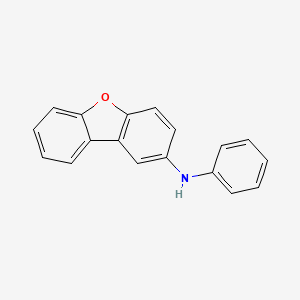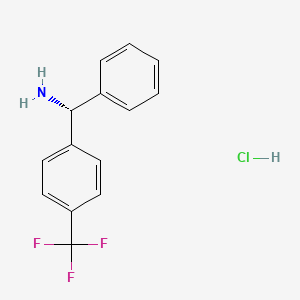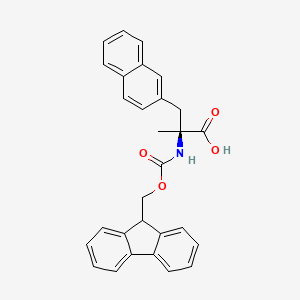
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol: is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol It is characterized by the presence of a cyclobutanol ring substituted with difluoro and methylaminomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol typically involves the reaction of cyclobutanone with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The difluoro and methylaminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of difluoro and methylaminomethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its unique structural features could be exploited to develop new drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol involves its interaction with specific molecular targets. The difluoro and methylaminomethyl groups play a crucial role in determining its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3,3-Difluoro-1-(aminomethyl)cyclobutanol
- 3,3-Difluoro-1-(ethylaminomethyl)cyclobutanol
- 3,3-Difluoro-1-(propylaminomethyl)cyclobutanol
Comparison: Compared to these similar compounds, 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol is unique due to its specific substitution pattern. The presence of the methylaminomethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3,3-difluoro-1-(methylaminomethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-4-5(10)2-6(7,8)3-5/h9-10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDWLHPNHGYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC(C1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8228784.png)


![(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B8228825.png)





![Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B8228871.png)
![4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole](/img/structure/B8228877.png)

![[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
